molecular formula C27H30FN3O4 B1192340 (1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide

(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide

Cat. No.: B1192340
M. Wt: 479.5524
InChI Key: BMVPFDUDGPEEOQ-GFOWMXPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD73842 is a Plasmodium PI4K inhibitor.

Scientific Research Applications

Selective and Efficacious c-Met/ALK Inhibitors

A study by Li et al. (2013) described a novel series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, with a focus on their in vitro/in vivo pharmacological and antitumor assays. One compound in particular showed potent, highly selective, and efficacious inhibition of c-Met/ALK, with significant tumor growth inhibition in human gastric carcinoma xenograft models Li, Wu, Tian, Zhang, & Wu, 2013.

Chemical Modification and Analgesic Activity

Nie et al. (2020) explored the chemical modification of N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist. They discovered new analogs with improved pharmacological and tolerability profiles, offering insights into the structure-activity relationship of these compounds Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020.

Crystal Structure Analysis

Sharma et al. (2013) synthesized and characterized the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, providing valuable information on molecular conformations and interactions, which is essential for understanding the compound's pharmacological properties Sharma, Sapnakumari, Narayana, Sarojini, Gupta, & Kant, 2013.

Synthesis and Pharmacological Evaluation

Watanuki et al. (2011) conducted a study on the synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives. This research contributed to the development of novel antihypertensive agents, showcasing the compound's role in the inhibition of T-type Ca(2+) channels Watanuki, Matsuura, Tomura, Okada, Okazaki, Ohta, & Tsukamoto, 2011.

Anti-HIV-2 Activity

Ashok et al. (2015) synthesized a new series of β-carboline derivatives and evaluated their inhibition activity against HIV-1 and HIV-2 strains. They discovered specific analogues that displayed selective inhibition of HIV-2 strain, contributing to the field of antiviral research Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015.

Antioxidant and Cytotoxicity Properties

Goh et al. (2015) investigated the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives. Their study provided insights into the potential use of these compounds as antioxidants in the food industry and their safety profile Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015.

Properties

Molecular Formula

C27H30FN3O4

Molecular Weight

479.5524

IUPAC Name

(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxy-1,2,3,9-tetrahydrospiro[carbazole-4,4'-piperidine]-1'-carboxamide

InChI

InChI=1S/C27H30FN3O4/c1-16(33)19-14-27(9-11-31(12-10-27)26(34)30-22-6-4-3-5-21(22)28)24-18-8-7-17(35-2)13-23(18)29-25(24)20(19)15-32/h3-8,13,19-20,29,32H,9-12,14-15H2,1-2H3,(H,30,34)/t19?,20-/m1/s1

InChI Key

BMVPFDUDGPEEOQ-GFOWMXPYSA-N

SMILES

FC1=CC=CC=C1NC(N2CCC3(CC2)CC(C(C)=O)[C@H](C4=C3C5=C(C=C(OC)C=C5)N4)CO)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD73842;  BRD-73842;  BRD 73842.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide
Reactant of Route 2
Reactant of Route 2
(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide
Reactant of Route 3
Reactant of Route 3
(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide
Reactant of Route 4
Reactant of Route 4
(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide
Reactant of Route 5
(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide
Reactant of Route 6
(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide

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